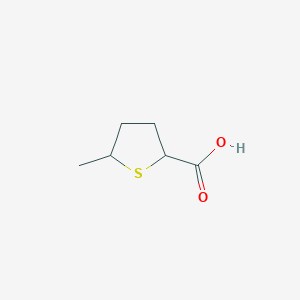

5-Methylthiolane-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 5-Methylthiolane-2-carboxylic acid derivatives involves innovative approaches to incorporate the 1,2-dithiolane ring system into peptides. One study reports the synthesis of a chemotactic tripeptide analogue, demonstrating the incorporation of 4-amino-1,2-dithiolane-4-carboxylic acid (Adt) to replace the central L-leucine residue, highlighting the compound's potential in peptide chemistry (Morera et al., 2002).

Molecular Structure Analysis

The molecular structure of this compound derivatives, such as Adt, has been elucidated through X-ray crystallography. Comparisons with other related compounds, like lipoic acid and asparagusic acid, reveal distinct conformational characteristics and interactions that contribute to their biological functions and chemical reactivity (Morera et al., 2002).

Aplicaciones Científicas De Investigación

Synthesis and Antibacterial Activity

5-Methylthiolane-2-carboxylic acid and its derivatives have been explored for their potential in synthesizing compounds with antibacterial properties. For instance, derivatives of 5-methylthiazole-5-carboxylic acid have been synthesized and evaluated for their antibacterial activity, showing moderate to good results against various bacterial strains (Babu et al., 2016).

Interest in Peptide Chemistry

The 1,2-dithiolane ring system, a close relative of this compound, has garnered interest in peptide chemistry. A study reported the synthesis and bioactivity of a chemotactic tripeptide analog incorporating the residue of 4-amino-1,2-dithiolane-4-carboxylic acid, offering insights into the potential of these ring systems in bioactive peptide design (Morera et al., 2002).

Contribution to Electrochemical Studies

Compounds like 2-methylthiopyridine-5-carboxylic acid have been subject to electrochemical studies, revealing insights into their behavior and potential applications in quantifying these compounds through various polarographic and voltammetric techniques (Lejeune et al., 2010).

Lead Detoxification Activities

Novel derivatives of 5-(1-carbonyl-L-amino-acid)-2,2-dimethyl-[1,3]dithiolane-4-carboxylic acids, linked to mercapto groups, have been prepared and evaluated for their lead detoxification activities in vivo. These compounds demonstrated significant potential in reducing lead levels in organs like the liver, kidneys, and brain without affecting essential metals like Fe, Cu, Zn, and Ca, indicating their selectivity and efficiency in lead detoxification (Xu et al., 2011).

Polymer Synthesis and Biotechnology Applications

In the field of polymer chemistry, derivatives like 5,6-dihydroxyoxanorbornane carboxylic acid have been synthesized and modified to create high-molecular-weight hydrophilic polymers with carboxylic acid and hydroxyl groups. These polymers, mimicking natural acidic polysaccharides, have potential applications in biotechnology and pharmaceutical industries (Wathier et al., 2010).

Direcciones Futuras

The catalytic reduction of carboxylic acid derivatives has witnessed rapid development in recent years. These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts . This field continues to evolve, with ongoing research into new catalysts and reaction mechanisms.

Propiedades

IUPAC Name |

5-methylthiolane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2S/c1-4-2-3-5(9-4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGZJNCHQIKMJRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(S1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2492528.png)

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-(thiophen-3-yl)ethyl)methanesulfonamide](/img/structure/B2492532.png)

![[2-(5-Naphthalen-2-yl-3-phenyl-3,4-dihydropyrazol-2-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2492534.png)

![1-(2-Chlorophenyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea](/img/structure/B2492535.png)

![Benzyl 7,7-difluoro-1-methyl-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B2492538.png)

![1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B2492539.png)

![2-[3-[(2-Chloro-6-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2492542.png)

![2-{2-[(2,5-Dichlorophenyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2492546.png)

![3-(2-fluorophenyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2492548.png)